Methyl 2-(3,4-dimethoxyphenyl)benzoate
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Overview
Description
Methyl 2-(3,4-dimethoxyphenyl)benzoate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group attached to a phenyl ring substituted with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,4-dimethoxyphenyl)benzoate can be achieved through several methods. One common approach involves the esterification of 2-(3,4-dimethoxyphenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3,4-dimethoxyphenyl)benzoate can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 2-(3,4-dimethoxyphenyl)benzoic acid or 2-(3,4-dimethoxyphenyl)benzaldehyde.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 2-(3,4-dimethoxyphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3,4-dimethoxyphenyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and ester functionality play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Methyl 2-(3,4-dimethoxyphenyl)acetate: Similar structure but with an acetate group instead of a benzoate group.
Methyl 3,4-dimethoxybenzoate: Lacks the phenyl ring substitution, making it less complex.
Ethyl 2-(3,4-dimethoxyphenyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-(3,4-dimethoxyphenyl)benzoate is unique due to the specific positioning of the methoxy groups and the benzoate ester functionality
Properties
IUPAC Name |
methyl 2-(3,4-dimethoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-9-8-11(10-15(14)19-2)12-6-4-5-7-13(12)16(17)20-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTJPBSOGQDGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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